(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol
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Overview
Description
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol structure substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with 2,5-dimethylphenylmagnesium bromide.
Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Workup: The reaction mixture is quenched with water or dilute acid to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: 2-(2,5-dimethylphenyl)cyclohexanone.
Reduction: 2-(2,5-dimethylphenyl)cyclohexane.
Substitution: 2-(2,5-dimethylphenyl)cyclohexyl chloride or bromide.
Scientific Research Applications
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(2,5-dimethylphenyl)cyclohexanone: The oxidized form of the compound.
2-(2,5-dimethylphenyl)cyclohexane: The reduced form of the compound.
Uniqueness
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other related compounds
Properties
Molecular Formula |
C14H20O |
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Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12,14-15H,3-6H2,1-2H3/t12-,14-/m1/s1 |
InChI Key |
FGWPFVTXSUZSLV-TZMCWYRMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCCC[C@H]2O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCCC2O |
Origin of Product |
United States |
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